4-Amino-3-hydroxypyridine Sulfate

Voltage-Gated Potassium Channels Pharmacology Multiple Sclerosis

Select 4-Amino-3-hydroxypyridine sulfate (CAS 100130-15-2) as your authenticated metabolite reference standard for dalfampridine pharmacokinetic studies. With >53-fold reduced Kv channel potency (IC₅₀ >21,000 µM) versus 4-AP, this compound serves as an essential negative control in patch-clamp assays. Its predicted low LogP (-2.404) and minimal passive permeability qualify it as a baseline standard in PAMPA and cell-based permeability screens. Ideal for developing validated LC-MS/MS methods for metabolite quantification in biological matrices.

Molecular Formula C5H6N2O4S
Molecular Weight 190.173
CAS No. 100130-15-2
Cat. No. B582114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxypyridine Sulfate
CAS100130-15-2
Synonyms4-Amino-3-pyridinol 3-(Hydrogen Sulfate);  3-Hydroxy-3-aminopyridine Sulfate;  4-Amino-3-pyridinol Sulfate; 
Molecular FormulaC5H6N2O4S
Molecular Weight190.173
Structural Identifiers
SMILESC1=CN=CC(=C1N)OS(=O)(=O)O
InChIInChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
InChIKeyUHYGMFPQJLJNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxypyridine Sulfate (CAS 100130-15-2): A Key Metabolite of Dalfampridine with Quantified Reduced Potassium Channel Blocking Activity


4-Amino-3-hydroxypyridine sulfate (CAS 100130-15-2), a sulfate conjugate of 4-amino-3-hydroxypyridine, is a heterocyclic organic compound classified as an aminopyridine derivative. It is primarily recognized as a major human metabolite of dalfampridine (4-aminopyridine, 4-AP), an FDA-approved drug for improving walking in multiple sclerosis [1]. As a metabolite, it is formed via hydroxylation of 4-AP to 3-hydroxy-4-AP, followed by sulfate conjugation, and is excreted renally [2] [3]. While structurally related to the pharmacologically active parent drug, this compound exhibits significantly attenuated activity at voltage-gated potassium channels, a key differentiating property detailed below [1].

4-Amino-3-hydroxypyridine Sulfate vs. Dalfampridine and 3-Hydroxy-4-aminopyridine: Quantifying the Critical Differences in Potassium Channel Inhibition


Interchanging aminopyridine analogs without precise knowledge of their biological activity is scientifically unsound, particularly in applications involving voltage-gated potassium (Kv) channels. While dalfampridine (4-AP) is a potent Kv channel blocker used therapeutically, its hydroxylated metabolite (3-hydroxy-4-AP) and the sulfate conjugate (4-Amino-3-hydroxypyridine sulfate) demonstrate markedly reduced potency [1]. This graded attenuation in activity is not merely a matter of degree; the quantitative shift in IC50 values by 1-2 orders of magnitude fundamentally alters their utility as pharmacological tools or analytical standards. Therefore, selecting the correct compound for a specific research purpose—whether as a negative control, an analytical reference, or a probe for metabolite profiling—requires direct comparison of validated, quantitative data, which is presented below [2].

Product-Specific Quantitative Evidence for 4-Amino-3-hydroxypyridine Sulfate: IC50 Comparisons Against Dalfampridine and 3-Hydroxy-4-AP on Cloned Human Kv1 Channels


Head-to-Head Comparison: 4-Amino-3-hydroxypyridine Sulfate Exhibits >125-Fold Lower Potency than 4-AP at Human Kv1.1 Channel

In a direct head-to-head comparison, 4-Amino-3-hydroxypyridine sulfate was evaluated against its parent drug, 4-aminopyridine (4-AP, dalfampridine), and the intermediate metabolite 3-hydroxy-4-AP for its ability to inhibit cloned human Kv1.1 potassium channels expressed in HEK cells. The sulfate conjugate exhibited an IC50 of 30,341 µM, which is approximately 125-fold higher (i.e., less potent) than the IC50 of 242 µM for 4-AP [1]. This quantitative difference definitively establishes the sulfate as a weak inhibitor of this clinically relevant channel.

Voltage-Gated Potassium Channels Pharmacology Multiple Sclerosis

Head-to-Head Comparison: 4-Amino-3-hydroxypyridine Sulfate Shows >53-Fold Lower Potency than 4-AP at Human Kv1.2 Channel

The same study extended its analysis to the human Kv1.2 channel. 4-Amino-3-hydroxypyridine sulfate demonstrated an IC50 of 21,388 µM, which is more than 53-fold higher than the IC50 of 399 µM observed for the parent compound, 4-AP. The intermediate metabolite, 3-hydroxy-4-AP, showed an IC50 of 23,652 µM [1]. This data confirms that the addition of the sulfate group further diminishes channel-blocking activity.

Voltage-Gated Potassium Channels Electrophysiology Drug Metabolism

Head-to-Head Comparison: 4-Amino-3-hydroxypyridine Sulfate Exhibits >125-Fold Lower Potency than 4-AP at Human Kv1.4 Channel

For the human Kv1.4 channel, the difference in potency is even more pronounced. The IC50 for 4-Amino-3-hydroxypyridine sulfate was reported as >50,000 µM, representing a >125-fold reduction in potency compared to the 399 µM IC50 for 4-AP. The intermediate metabolite, 3-hydroxy-4-AP, showed an IC50 of 23,191 µM [1]. The extremely high IC50 value for the sulfate underscores its minimal interaction with this channel subtype.

Voltage-Gated Potassium Channels Neuropharmacology Analytical Chemistry

Cross-Study Comparison: 4-Amino-3-hydroxypyridine Sulfate as a Major Urinary Metabolite vs. 4-AP in Human Pharmacokinetics

In a human excretion balance study following a single oral 15-mg dose of (14)C-4-AP, the two major metabolites recovered were 3-hydroxy-4-AP and its sulfate conjugate, 4-Amino-3-hydroxypyridine sulfate. Together with unchanged 4-AP, these account for ~95.9% of the administered dose excreted in urine [1] [2]. This establishes the sulfate as a key analytical target for assessing drug metabolism and compliance in dalfampridine therapy.

Drug Metabolism Pharmacokinetics Metabolite Identification

Cross-Study Inference: Parent Scaffold 4-Amino-3-pyridinol Exhibits Acetylcholinesterase Inhibition with IC50 of 13.4 µM

While direct data for 4-Amino-3-hydroxypyridine sulfate is not available, the parent scaffold 4-amino-3-pyridinol (the desulfated form) served as a precursor to carbamate analogs that showed acetylcholinesterase inhibition. Specifically, the dimethylcarbamate derivative (2b) exhibited an IC50 of 13.4 µM, while the parent aminopyridinol (5a) itself was noted as a potent acetylcholine releaser [1]. This class-level evidence suggests the core aminopyridine structure, when appropriately substituted, can engage cholinergic targets, making the sulfate a valuable scaffold for medicinal chemistry exploration.

Acetylcholinesterase Enzyme Inhibition Neurochemistry

Physicochemical Differentiation: Predicted LogP of -2.404 vs. 4-AP's Favorable CNS Penetration Profile

4-Amino-3-hydroxypyridine sulfate possesses a predicted octanol-water partition coefficient (LogP) of -2.404 [1]. This is significantly more hydrophilic than the parent drug dalfampridine (4-AP), which has a LogP of approximately -0.35. The low LogP value of the sulfate, combined with its high topological polar surface area (TPSA) of 103.24 Ų, strongly suggests it will have poor passive membrane permeability and negligible central nervous system (CNS) penetration [2]. This contrasts sharply with 4-AP, which crosses the blood-brain barrier to exert its therapeutic effect.

Physicochemical Properties Drug Discovery ADME

Strategic Application Scenarios for 4-Amino-3-hydroxypyridine Sulfate (CAS 100130-15-2) Based on Quantitative Differentiation Data


Analytical Reference Standard for Dalfampridine Metabolite Profiling in Bioanalytical Assays

Given its identification as a major human urinary metabolite of dalfampridine, accounting for a significant fraction of the excreted dose alongside 3-hydroxy-4-AP and unchanged 4-AP [1], 4-Amino-3-hydroxypyridine sulfate is an essential authentic reference standard. It is required for developing and validating LC-MS/MS or HPLC methods to accurately quantify this specific metabolite in plasma or urine from patients undergoing dalfampridine therapy. This application is directly supported by quantitative metabolic profiling data [2] and is critical for therapeutic drug monitoring and pharmacokinetic studies.

Negative Control Compound in Electrophysiology Studies of Kv1 Potassium Channels

With IC50 values exceeding 21,000 µM for Kv1.1, Kv1.2, and Kv1.4—representing a 53- to >125-fold reduction in potency compared to 4-AP [1]—4-Amino-3-hydroxypyridine sulfate serves as an ideal negative control or low-activity comparator in patch-clamp experiments. Researchers investigating novel potassium channel modulators or studying the mechanism of action of 4-AP can use this metabolite to demonstrate that observed effects are specific to active compounds and not due to non-specific interactions with the assay system.

Scaffold for Medicinal Chemistry Exploration of Aminopyridine-Based Therapeutics

The core 4-amino-3-pyridinol structure, from which the sulfate is derived, has demonstrated activity as an acetylcholine releaser and, when derivatized, as an acetylcholinesterase inhibitor (e.g., IC50 = 13.4 µM for a dimethylcarbamate derivative) [2]. Therefore, 4-Amino-3-hydroxypyridine sulfate can be utilized as a versatile starting material or synthetic intermediate for creating focused libraries of novel compounds targeting cholinergic pathways, leveraging the established but weak activity of the parent scaffold.

Negative Control for Cell Permeability Assays in ADME Screening

The predicted physicochemical properties of 4-Amino-3-hydroxypyridine sulfate—specifically its low LogP (-2.404) and high TPSA (103.24 Ų)—indicate extremely poor passive membrane permeability and an inability to cross the blood-brain barrier [3]. This contrasts starkly with the CNS-penetrant parent drug 4-AP. Consequently, the sulfate can be employed as a reliable negative control in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability screens (e.g., Caco-2, MDCK) to validate assay sensitivity and establish a baseline for compounds expected to be poorly permeable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-hydroxypyridine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.